molecular formula C16H14O3 B12553252 Acetic acid--2-(phenylethynyl)phenol (1/1) CAS No. 183589-09-5

Acetic acid--2-(phenylethynyl)phenol (1/1)

Cat. No.: B12553252
CAS No.: 183589-09-5
M. Wt: 254.28 g/mol
InChI Key: USEGLIDSVXLYSP-UHFFFAOYSA-N
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Description

Acetic acid–2-(phenylethynyl)phenol (1/1) is a compound that combines the properties of acetic acid and 2-(phenylethynyl)phenol. This compound is of interest due to its unique chemical structure, which includes both an acetic acid moiety and a phenylethynyl group attached to a phenol ring. These structural features impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–2-(phenylethynyl)phenol typically involves the reaction of 2-(phenylethynyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the phenolic hydroxyl group. The general reaction scheme is as follows:

2-(phenylethynyl)phenol+acetic anhydrideacetic acid–2-(phenylethynyl)phenol+acetic acid\text{2-(phenylethynyl)phenol} + \text{acetic anhydride} \rightarrow \text{acetic acid--2-(phenylethynyl)phenol} + \text{acetic acid} 2-(phenylethynyl)phenol+acetic anhydride→acetic acid–2-(phenylethynyl)phenol+acetic acid

Industrial Production Methods

Industrial production of acetic acid–2-(phenylethynyl)phenol may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. The use of advanced catalysts and reaction engineering techniques can enhance the yield and purity of the product. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid–2-(phenylethynyl)phenol can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the phenolic group to a hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Acetic acid–2-(phenylethynyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of acetic acid–2-(phenylethynyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the phenylethynyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    Acetic acid: A simple carboxylic acid with a wide range of applications.

    2-Phenylethynylphenol: A compound similar to acetic acid–2-(phenylethynyl)phenol but lacking the acetyl group.

Uniqueness

Acetic acid–2-(phenylethynyl)phenol is unique due to the presence of both an acetic acid moiety and a phenylethynyl group attached to a phenol ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that require both acidic and aromatic functionalities.

Properties

CAS No.

183589-09-5

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

acetic acid;2-(2-phenylethynyl)phenol

InChI

InChI=1S/C14H10O.C2H4O2/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12;1-2(3)4/h1-9,15H;1H3,(H,3,4)

InChI Key

USEGLIDSVXLYSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C#CC2=CC=CC=C2O

Origin of Product

United States

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